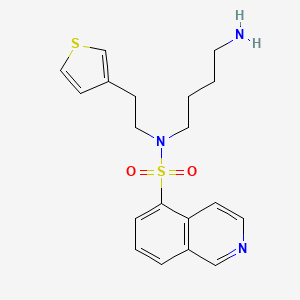

N-(4-Aminobutyl)-N-(2-(thiophen-3-yl)ethyl)isoquinoline-5-sulfonamide

Description

Properties

CAS No. |

651307-37-8 |

|---|---|

Molecular Formula |

C19H23N3O2S2 |

Molecular Weight |

389.5 g/mol |

IUPAC Name |

N-(4-aminobutyl)-N-(2-thiophen-3-ylethyl)isoquinoline-5-sulfonamide |

InChI |

InChI=1S/C19H23N3O2S2/c20-9-1-2-11-22(12-7-16-8-13-25-15-16)26(23,24)19-5-3-4-17-14-21-10-6-18(17)19/h3-6,8,10,13-15H,1-2,7,9,11-12,20H2 |

InChI Key |

FBCVMNSKQBRVJO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)N(CCCCN)CCC3=CSC=C3 |

Origin of Product |

United States |

Biological Activity

N-(4-Aminobutyl)-N-(2-(thiophen-3-yl)ethyl)isoquinoline-5-sulfonamide, a synthetic compound derived from isoquinoline, has garnered attention in pharmacological research due to its diverse biological activities. This article provides an in-depth analysis of the compound's biological activity, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C19H23N3O2S2

- Molecular Weight : 389.535 g/mol

This structure features an isoquinoline core linked to a sulfonamide group, which is significant for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Inhibition of Protein Kinase B (PKB) : Research indicates that isoquinoline-5-sulfonamide derivatives can act as potent inhibitors of PKB, a key player in cell proliferation and survival pathways. The inhibition of PKB leads to reduced phosphorylation of downstream targets such as GSK3beta, affecting cellular growth and apoptosis .

- Antitumor Activity : Compounds within this class have demonstrated antitumor properties in various cancer cell lines. For instance, studies have shown that certain derivatives exhibit cytotoxic effects against human pancreatic and gastric cancer cells . The mechanism may involve inducing apoptosis through oxidative stress pathways.

- Vasodilatory Effects : Some derivatives have been reported to possess vasodilatory actions, improving blood flow in animal models. This effect is mediated through the relaxation of vascular smooth muscle cells and is comparable to established cardiovascular drugs like diltiazem .

Biological Activity Summary Table

Case Studies and Research Findings

- Antitumor Efficacy : A study investigated the effects of various isoquinoline derivatives on human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against SGC7901 (gastric cancer) and ECA109 (esophageal cancer) cell lines, with IC50 values indicating potent activity .

- Cardiovascular Applications : In vivo studies demonstrated that the compound could effectively increase arterial blood flow when administered locally in animal models, suggesting potential applications in treating cardiovascular diseases .

- Mechanistic Studies : Structure-based drug design approaches revealed that modifications to the isoquinoline core could enhance binding affinity to PKB, thereby increasing the compound's therapeutic potential against tumors .

Scientific Research Applications

Pharmacological Potential

N-(4-Aminobutyl)-N-(2-(thiophen-3-yl)ethyl)isoquinoline-5-sulfonamide has been investigated for its pharmacological properties, particularly as a potential drug candidate. Its structure suggests it may interact with various biological targets, including receptors and enzymes involved in disease processes.

Case Study: Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. For instance, studies on isoquinoline derivatives have shown promising results against various cancer cell lines, suggesting that this compound could be explored for similar effects .

Antimicrobial Properties

The sulfonamide moiety is known for its antimicrobial activity. Preliminary studies suggest that this compound may possess antibacterial and antifungal properties.

Case Study: Bacterial Inhibition

In vitro assays have demonstrated that sulfonamide derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. Future studies could focus on determining the specific antimicrobial spectrum of this compound .

Neuropharmacology

Given the presence of the isoquinoline structure, there is potential for neuropharmacological applications. Isoquinolines are often studied for their effects on neurotransmitter systems and their role in neurodegenerative diseases.

Case Study: Neuroprotective Effects

Compounds similar to this compound have been shown to exert neuroprotective effects in animal models of neurodegeneration. Investigating this compound's ability to modulate neuroinflammatory pathways could provide insights into its therapeutic potential .

Synthetic Methodologies

The synthesis of this compound can be achieved through various chemical reactions, including metal-free methods that are environmentally friendly.

Table: Synthetic Approaches

| Methodology | Description | Yield (%) |

|---|---|---|

| Metal-Free Synthesis | Utilizes aqueous conditions to form the isoquinoline framework without heavy metals | 85-93 |

| Amidation Reactions | Involves coupling of amines with sulfonyl chlorides to form sulfonamides | Variable |

| Reduction Reactions | Reduction of precursors to obtain the desired amine functionality | High |

Research Recommendations

- Biological Evaluation : Conduct comprehensive biological evaluations to assess the pharmacodynamics and pharmacokinetics of this compound.

- Mechanistic Studies : Investigate the mechanisms underlying its antimicrobial and anticancer activities through cellular and molecular biology techniques.

- Formulation Development : Explore formulation strategies to enhance bioavailability and target delivery of this compound for therapeutic use.

Comparison with Similar Compounds

The following comparison focuses on structural analogs and their functional properties, highlighting key differences in substituents, biological activity, and applications.

Structural Analogues and Substituent Effects

Key Observations :

- Thiophene vs. However, bromocinnamyl enhances selectivity for PKA over other kinases .

- 4-Aminobutyl vs. Methyl (Compound 4): The longer 4-aminobutyl chain may improve aqueous solubility compared to methylated analogs, though this could reduce blood-brain barrier penetration, limiting CNS applications .

- Azido Probes (3, 4) : Unlike the target compound, these derivatives incorporate photoreactive diazirinyl and azido groups for covalent kinase binding, highlighting divergent applications (therapeutic vs. mechanistic studies) .

Preparation Methods

Preparation of Isoquinoline-5-sulfonamide Core

The isoquinoline-5-sulfonamide scaffold can be synthesized by sulfonation of isoquinoline derivatives or by using sulfonyl chloride intermediates. Literature reports indicate that sulfonylation of isoquinoline derivatives with sulfonyl chlorides under basic conditions (e.g., triethylamine) in solvents like dichloromethane or DMF is effective. The sulfonamide nitrogen is then available for further substitution.

Coupling and Final Assembly

The final compound is assembled by sequential or one-pot coupling of the two substituents onto the sulfonamide nitrogen. Reaction conditions are optimized to avoid over-alkylation or side reactions. Purification is typically achieved by column chromatography or recrystallization.

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Sulfonylation | Isoquinoline + sulfonyl chloride, base, DCM/DMF | 70-85 | Base: triethylamine; temp: 0-25°C |

| 2 | Protection of amine | Boc2O, base, solvent (e.g., dichloromethane) | 80-90 | Protects 4-aminobutyl group |

| 3 | N-alkylation (4-aminobutyl) | Protected amine + sulfonamide, base, DMF, 80-100°C | 60-75 | Requires inert atmosphere |

| 4 | Deprotection | Acidic conditions (e.g., TFA in DCM) | 85-95 | Removes Boc protecting group |

| 5 | N-alkylation (thiophen-3-yl ethyl) | 2-(thiophen-3-yl)ethyl halide + sulfonamide, base, DMF | 65-80 | Mild heating, inert atmosphere |

- Purification: Flash column chromatography using silica gel with gradients of dichloromethane/methanol or ethyl acetate/hexane.

- Characterization: NMR (1H, 13C), Mass Spectrometry, IR spectroscopy, and elemental analysis confirm structure and purity.

- Crystallography: X-ray crystallography has been used to confirm the molecular structure of related isoquinoline sulfonamide derivatives, providing insight into molecular conformation and hydrogen bonding.

- The use of protecting groups such as Boc for the 4-aminobutyl substituent is critical to prevent side reactions during alkylation steps.

- Reaction times vary significantly; for example, amide coupling reactions may require extended stirring (up to several days) at room temperature to achieve optimal yields.

- Solvent choice impacts reaction efficiency; polar aprotic solvents like DMF enhance nucleophilicity and solubility of reagents.

- Bases such as triethylamine or potassium carbonate are preferred for their mildness and effectiveness in deprotonating sulfonamide nitrogen.

- Purification challenges arise due to the polarity and multiple functional groups; gradient elution and recrystallization are effective.

The preparation of N-(4-Aminobutyl)-N-(2-(thiophen-3-yl)ethyl)isoquinoline-5-sulfonamide involves a multi-step synthetic route centered on sulfonylation of isoquinoline, strategic protection and deprotection of amines, and selective N-alkylation reactions. Optimized reaction conditions, including choice of solvents, bases, and protecting groups, are essential for high yields and purity. Analytical techniques confirm the successful synthesis and structural integrity of the compound. This synthesis approach is supported by diverse research findings and established organic synthesis methodologies.

Q & A

Q. What synthetic strategies are employed for the preparation of N-(4-Aminobutyl)-N-(2-(thiophen-3-yl)ethyl)isoquinoline-5-sulfonamide, and how do modifications in the alkylamino and thiophene substituents influence reaction yields?

- Methodological Answer : The synthesis typically involves sulfonamide coupling between isoquinoline-5-sulfonyl chloride and functionalized amines. For alkylamino-thiophene derivatives, stepwise alkylation and nucleophilic substitution are employed. The 4-aminobutyl and thiophen-3-yl ethyl groups are introduced via reductive amination or Michael addition, with yields influenced by steric hindrance and electronic effects of substituents. Characterization via /-NMR and X-ray crystallography confirms regioselectivity and stereochemistry .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound, particularly the sulfonamide linkage and thiophene orientation?

- Methodological Answer : Multi-nuclear NMR (, , ) resolves sulfonamide connectivity and amine proton environments. X-ray crystallography provides unambiguous confirmation of the thiophene ring orientation and hydrogen-bonding interactions in the solid state. High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies sulfonamide S=O stretches (~1350 cm) .

Q. What in vitro assays are typically used to evaluate its protein kinase inhibition profile, and how does its IC50_{50}50 compare to classical PKA inhibitors like H-89?

- Methodological Answer : Radiolabeled ATP-binding assays or fluorescence-based kinase activity assays (e.g., ADP-Glo™) quantify inhibition of PKA’s catalytic subunit. The compound’s IC is compared to H-89 (IC ~ 48 nM for PKA) using dose-response curves. Structural differences, such as the thiophene moiety, may alter binding kinetics or selectivity against related kinases (e.g., PKG, ROCK) .

Advanced Research Questions

Q. How can researchers optimize the compound’s blood-brain barrier (BBB) permeability for CNS-targeted PKA inhibition studies, given its structural similarity to PET tracer precursors?

- Methodological Answer : Strategies include:

- Lipophilicity adjustments : Introducing polar groups (e.g., hydroxyls) to balance logP values while retaining affinity.

- Prodrug design : Masking the sulfonamide as an ester to enhance passive diffusion.

- PET analog synthesis : Incorporating -methyl groups (as in [11C]5) for real-time BBB permeability assessment via positron emission tomography (PET) .

Q. What strategies address contradictory activity data between enzymatic assays and cell-based models when evaluating its kinase inhibition potency?

- Methodological Answer : Discrepancies may arise from:

- Cellular uptake limitations : Use LC-MS/MS to quantify intracellular concentrations.

- Off-target effects : Employ kinome-wide profiling (e.g., KinomeScan®) to identify non-PKA targets.

- Metabolic instability : Conduct microsomal stability assays and identify metabolites via HPLC-MS .

Q. What computational approaches predict the compound’s binding mode to PKA’s catalytic subunit, and how do molecular dynamics (MD) simulations inform the design of analogs with improved selectivity?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to model interactions with PKA’s ATP-binding pocket, focusing on hydrogen bonds with Glu121 and hydrophobic contacts with Leu48.

- MD simulations : Analyze binding stability over 100-ns trajectories; identify residues (e.g., Thr183) critical for selectivity against PKG.

- QSAR modeling : Corrogate electronic parameters (Hammett σ) of the thiophene substituent with inhibitory activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.